

# Chartarlactam Compounds: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chartarlactam compounds are a class of phenylspirodrimane natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Primarily isolated from the fungus Stachybotrys chartarum, often found in association with marine sponges, these complex molecules exhibit a unique chemical architecture that has made them attractive targets for drug discovery and development. This technical guide provides a comprehensive review of the current literature on Chartarlactam compounds, summarizing their biological activities, mechanisms of action, and available experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

# **Biological Activities and Quantitative Data**

Chartarlactam compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and antihyperlipidemic effects. The following tables summarize the quantitative data reported for various Chartarlactam compounds and their derivatives.

# Table 1: Anti-inflammatory Activity of Chartarlactam Compounds



| Compound                 | Assay                                   | Cell Line                | IC50 Value | Reference |
|--------------------------|-----------------------------------------|--------------------------|------------|-----------|
| Compound 10<br>(unnamed) | Nitric Oxide (NO) Production Inhibition | RAW 264.7<br>macrophages | 12.4 μΜ    | [1]       |

**Table 2: Antibacterial Activity of Chartarlactam** 

Compounds

| Compound        | Bacterial Strain         | MIC Value  | Reference |
|-----------------|--------------------------|------------|-----------|
| Chartarlactam Q | Staphylococcus<br>aureus | 4-16 μg/mL | [2]       |
| Chartarlactam R | Staphylococcus<br>aureus | 4-16 μg/mL | [2]       |
| Chartarlactam S | Staphylococcus<br>aureus | 4-16 μg/mL | [2]       |

## **Table 3: Antiviral Activity of Chartarlactam Compounds**

| Compound        | Virus             | Assay         | Activity               | Reference |
|-----------------|-------------------|---------------|------------------------|-----------|
| Chartarlactam T | Zika Virus (ZIKV) | Not specified | Significant inhibition | [2]       |

**Table 4: Antihyperlipidemic Activity of Chartarlactam** 

Compounds

| Compound                                              | Cell Line   | Assay                     | Activity                                             | Reference |
|-------------------------------------------------------|-------------|---------------------------|------------------------------------------------------|-----------|
| Chartarlactams A-P (1–16) and known analogues (8– 24) | HepG2 cells | Lipid-lowering<br>effects | Potent activity<br>observed for<br>some<br>compounds | [3]       |



# Mechanism of Action: Anti-inflammatory Effects via the NF-κB/ROS Signaling Pathway

Mechanistic studies on the anti-inflammatory properties of certain Chartarlactam compounds have revealed their ability to modulate the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway through the suppression of reactive oxygen species (ROS) generation.[1] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, active Chartarlactam compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1 $\beta$  (IL-1 $\beta$ ).[1] This inhibition is attributed to the suppression of ROS, which in turn inactivates the NF- $\kappa$ B signaling pathway, preventing the translocation of NF- $\kappa$ B into the nucleus and the subsequent transcription of pro-inflammatory genes.[1]



Click to download full resolution via product page

Chartarlactam inhibition of the NF-kB/ROS signaling pathway.

## **Experimental Protocols**

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of Chartarlactam compounds are crucial for advancing research in this area. While specific, step-by-step protocols are often proprietary or vary between laboratories, this section outlines the general methodologies reported in the literature.





## **Isolation and Purification of Chartarlactam Compounds**

The general workflow for isolating Chartarlactam compounds from Stachybotrys chartarum involves fermentation, extraction, and chromatographic purification.





Click to download full resolution via product page

General workflow for the isolation of Chartarlactam compounds.



#### 1. Fungal Culture and Fermentation:

- The fungal strain, such as Stachybotrys chartarum WGC-25C-6, is typically cultured on a solid medium like potato dextrose agar (PDA).
- For large-scale production, solid-state fermentation is often employed using a rice medium.
   The fungus is inoculated onto autoclaved rice and incubated for several weeks to allow for the production of secondary metabolites.

#### 2. Extraction:

- The fermented rice culture is extracted exhaustively with an organic solvent, most commonly ethyl acetate.
- The solvent is then evaporated under reduced pressure to yield a crude extract.
- 3. Chromatographic Purification:
- The crude extract is subjected to a series of chromatographic techniques to isolate the individual Chartarlactam compounds.
- Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system.
- ODS Column Chromatography: Fractions of interest are further purified on an octadecylsilane (ODS) column, often with a methanol-water gradient.
- High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a C18 column and a methanol-water or acetonitrile-water mobile phase.

# Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

1. Cell Culture:



 RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

### 2. Assay Procedure:

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of the Chartarlactam compounds for a specified time (e.g., 1 hour).
- Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 μg/mL) to the wells, and the plates are incubated for a further period (e.g., 24 hours).
- The production of nitric oxide in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
- The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

# Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

- 1. Bacterial Strains and Culture:
- The bacterial strain of interest, such as Staphylococcus aureus, is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific optical density.
- 2. Assay Procedure (Broth Microdilution Method):
- The Chartarlactam compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- A standardized inoculum of the bacteria is added to each well.
- The plate is incubated at 37°C for 18-24 hours.



 The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

### **Antiviral Activity Assay**

While specific details for the antiviral assay against Zika virus are not extensively reported for Chartarlactam T, a general plaque reduction assay can be described.

- 1. Cell and Virus Culture:
- A susceptible cell line (e.g., Vero cells) is grown to confluence in a suitable medium.
- The Zika virus stock is tittered to determine the plaque-forming units (PFU) per mL.
- 2. Plaque Reduction Assay:
- Confluent cell monolayers in 6-well plates are infected with a known amount of Zika virus (e.g., 100 PFU).
- After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid
  with a medium containing various concentrations of the Chartarlactam compound and a
  gelling agent (e.g., agarose).
- The plates are incubated for several days until visible plaques are formed.
- The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
- The percentage of plaque inhibition is calculated relative to the untreated virus control.

## **Antihyperlipidemic Activity Assay in HepG2 Cells**

- 1. Cell Culture:
- Human hepatoma HepG2 cells are cultured in a suitable medium, such as DMEM with 10% FBS.
- 2. Lipid Accumulation Induction:



 To induce lipid accumulation, HepG2 cells are often treated with a high concentration of free fatty acids, such as oleic acid.

#### 3. Assay Procedure:

- HepG2 cells are seeded in multi-well plates and treated with various concentrations of the Chartarlactam compounds in the presence of the lipid-inducing agent.
- After an incubation period (e.g., 24 hours), the cells are washed and fixed.
- Oil Red O Staining: The intracellular lipid droplets are stained with Oil Red O, a lipid-soluble dye.
- The stained lipid droplets can be visualized and quantified by microscopy. For quantitative analysis, the stained oil can be extracted with a solvent (e.g., isopropanol), and the absorbance is measured at a specific wavelength.
- The reduction in lipid accumulation in the presence of the Chartarlactam compounds is then determined.

## **Synthesis of Chartarlactam Compounds**

The total synthesis of the complex phenylspirodrimane core of Chartarlactams is a challenging endeavor. Research in this area is ongoing, with some successful semisynthetic approaches reported. These methods often utilize precursor molecules isolated from S. chartarum and modify them chemically to generate a library of Chartarlactam derivatives.[1] This approach allows for the exploration of structure-activity relationships and the generation of novel compounds with potentially enhanced biological activities.

### **Clinical Trials**

To date, there is no publicly available information on any Chartarlactam compounds entering clinical trials. The research on these compounds is still in the preclinical phase, focusing on their isolation, characterization, and the elucidation of their biological activities and mechanisms of action.

### Conclusion



Chartarlactam compounds represent a promising class of natural products with a wide range of biological activities that warrant further investigation. Their potent anti-inflammatory, antibacterial, antiviral, and antihyperlipidemic properties make them attractive candidates for the development of new therapeutic agents. Future research should focus on the total synthesis of these complex molecules to enable more extensive structure-activity relationship studies and the generation of analogues with improved pharmacological profiles. Furthermore, more in-depth mechanistic studies are needed to fully understand their modes of action. While the journey from a natural product lead to a clinically approved drug is long and challenging, the unique structural features and significant biological potential of Chartarlactam compounds make them a compelling area for continued research and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Chartarlactams Q-T, Dimeric Phenylspirodrimanes with Antibacterial and Antiviral Activities
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chartarlactam Compounds: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13832596#literature-review-of-chartarlactam-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com